![molecular formula C14H19NO B4984486 4-(diethylamino)-1-phenyl-2-butyn-1-ol](/img/structure/B4984486.png)
4-(diethylamino)-1-phenyl-2-butyn-1-ol
Overview
Description
4-(diethylamino)-1-phenyl-2-butyn-1-ol is a chemical compound that has attracted significant attention in scientific research due to its unique properties. This compound is commonly referred to as DEPBT, and it is a member of the alkyne family. DEPBT has been synthesized using various methods, and it has been found to have significant potential in various applications, including in the field of medicinal chemistry. In
Scientific Research Applications
DEPBT has been found to have significant potential in various scientific research applications. For instance, it has been used in the synthesis of various bioactive compounds, including anticancer agents, antiviral agents, and antibacterial agents. DEPBT has also been used in the development of new materials, such as polymers and dendrimers. In addition, DEPBT has been used in the field of medicinal chemistry, where it has been found to have significant potential in the treatment of various diseases, including cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of DEPBT is not fully understood. However, it has been found to act as an inhibitor of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes DEPBT a potential candidate for the treatment of Alzheimer’s disease, which is characterized by a decrease in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
DEPBT has been found to have various biochemical and physiological effects. For instance, it has been found to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. DEPBT has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
DEPBT has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and it yields high purity products with high yields. DEPBT is also stable under various conditions, which makes it a suitable compound for various experiments. However, one of the limitations of DEPBT is that it is relatively expensive, which may limit its use in some experiments.
Future Directions
There are various future directions for the research on DEPBT. One of the future directions is to explore its potential in the treatment of various diseases, including cancer and Alzheimer’s disease. Another future direction is to explore its potential in the development of new materials, such as polymers and dendrimers. Furthermore, the synthesis of new derivatives of DEPBT and their evaluation for various applications is another future direction for research on this compound.
Conclusion
In conclusion, DEPBT is a chemical compound that has significant potential in various scientific research applications. It has been synthesized using various methods, and it has been found to have significant potential in the development of new materials and the treatment of various diseases. Although the mechanism of action of DEPBT is not fully understood, it has been found to have various biochemical and physiological effects. DEPBT has various advantages and limitations for lab experiments, and there are various future directions for research on this compound.
properties
IUPAC Name |
4-(diethylamino)-1-phenylbut-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSFDOHSKQPQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenyl-4-hydroxy-2-butynyl)-N,N-diethylamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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